



In Vitro Assay Protocols for Determining Lumateperone Tosylate Activity

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Compound of Interest		
Compound Name:	Lumateperone Tosylate	
Cat. No.:	B608684	Get Quote

Introduction

Lumateperone, as the tosylate salt, is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1] Its unique pharmacological profile is characterized by a combination of activities at serotonin, dopamine, and glutamate receptors.[2] Lumateperone is a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a modulator of glutamatergic neurotransmission through a dopamine D1 receptor-dependent mechanism.[3][4][5] It also inhibits the serotonin transporter (SERT).[3][5] This complex mechanism of action is thought to contribute to its efficacy and favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms.[6]

These application notes provide detailed protocols for in vitro assays to characterize the binding and functional activity of **lumateperone tosylate** at its key molecular targets. The protocols are intended for researchers, scientists, and drug development professionals.

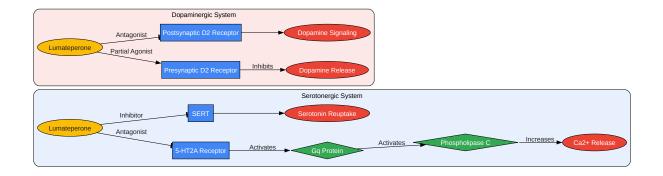
Data Summary

The following table summarizes the in vitro binding affinities (Ki) of lumateperone for its primary targets and selected off-target receptors.



Target	Ki (nM)	Reference
Serotonin 5-HT2A Receptor	0.54	[3][6]
Dopamine D2 Receptor	32	[3][6]
Dopamine D1 Receptor	52	[6]
Serotonin Transporter (SERT)	62	[3][6]
Alpha-1 Adrenergic Receptor	73	[6]
Histamine H1 Receptor	>1000	[6]
Muscarinic Receptors (M1-5)	>1000	[7]

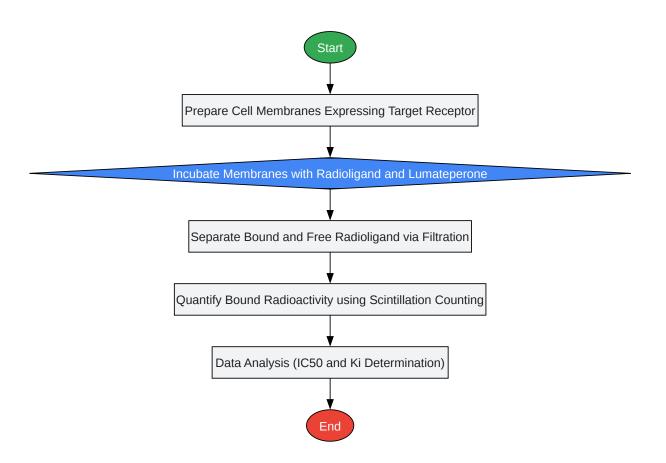
Signaling Pathways and Experimental Workflows



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Caption: Lumateperone's primary signaling mechanisms.



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